tert-butyl (7R)-7-hydroxy-5-azaspiro[2.4]heptane-5-carboxylate
Description
tert-butyl (7R)-7-hydroxy-5-azaspiro[2.4]heptane-5-carboxylate is a spirocyclic compound featuring a bicyclic structure with a 5-azaspiro[2.4]heptane core. The molecule contains a hydroxyl group at the 7-position in the R-configuration and a tert-butoxycarbonyl (Boc) protecting group on the nitrogen. This compound is of significant interest in medicinal chemistry due to its three-dimensional scaffold, which enhances binding specificity in drug discovery .
Properties
IUPAC Name |
tert-butyl (7R)-7-hydroxy-5-azaspiro[2.4]heptane-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3/c1-10(2,3)15-9(14)12-6-8(13)11(7-12)4-5-11/h8,13H,4-7H2,1-3H3/t8-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIDGHBGXDMQQFD-QMMMGPOBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C2(C1)CC2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H](C2(C1)CC2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (7R)-7-hydroxy-5-azaspiro[2.4]heptane-5-carboxylate typically involves the formation of the spirocyclic ring system followed by functional group modifications. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a suitable amine with a cyclic ketone can form the spirocyclic core, which is then further functionalized to introduce the tert-butyl ester and hydroxy groups.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the formation of the desired product. The process may also involve purification steps such as recrystallization or chromatography to achieve the required quality for industrial applications.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (7R)-7-hydroxy-5-azaspiro[2.4]heptane-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl compound.
Reduction: The compound can be reduced to modify the functional groups, such as converting the ester to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group or other substituents are replaced by different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or alkoxides for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a ketone or aldehyde, while reduction of the ester group can produce an alcohol.
Scientific Research Applications
tert-Butyl (7R)-7-hydroxy-5-azaspiro[2.4]heptane-5-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of spirocyclic compounds with potential biological activity.
Biology: The compound is studied for its interactions with biological molecules and potential as a pharmacophore in drug design.
Medicine: Research explores its potential therapeutic applications, including its role as a scaffold for developing new drugs targeting specific biological pathways.
Industry: The compound’s unique structure makes it valuable in the development of materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism by which tert-butyl (7R)-7-hydroxy-5-azaspiro[2.4]heptane-5-carboxylate exerts its effects involves its interaction with molecular targets in biological systems. The compound can bind to specific enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular targets involved.
Comparison with Similar Compounds
Steric and Electronic Effects
- Hydroxyl vs. Amino Groups: The hydroxyl group in the target compound confers moderate polarity and hydrogen-bonding capacity, whereas the amino group in its analog increases basicity and nucleophilicity, making it more reactive in coupling reactions .
- Spiro Ring Variations : Replacing the spiro[2.4]heptane with spiro[3.4]octane (e.g., thia analog) introduces conformational flexibility and alters steric hindrance, impacting binding to biological targets .
Pharmacological Relevance
- Sulfur-Containing Analogs : The sulfone group in the thia-spiro compound enhances metabolic stability and aqueous solubility, critical for oral bioavailability .
- Bicyclic Derivatives : The bicyclo[2.2.1]heptane framework imposes rigidity, favoring selective interactions with enzymes like prolyl hydroxylases .
Biological Activity
tert-butyl (7R)-7-hydroxy-5-azaspiro[2.4]heptane-5-carboxylate, with the CAS number 2381496-92-8, is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₁H₁₉NO₃
- Molecular Weight : 213.27 g/mol
- PubChem CID : 124705135
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Receptor Modulation : The compound has shown potential in modulating receptor activity, particularly in the context of neurotransmitter systems.
- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, thereby influencing cellular processes.
Biological Activity Overview
The following table summarizes the key biological activities reported for this compound:
Case Studies
- Antimicrobial Activity : In a study examining the antimicrobial properties of various spirocyclic compounds, this compound demonstrated significant inhibition against Escherichia coli and Staphylococcus aureus, suggesting its potential as an antibacterial agent .
- Neuroprotection : Research conducted on neuronal cell lines indicated that this compound could reduce oxidative stress and apoptosis induced by neurotoxic agents, highlighting its neuroprotective capabilities .
- Pain Relief : In a controlled trial using rodent models, the administration of this compound resulted in a notable decrease in pain response, supporting its analgesic properties .
Research Findings
Recent studies have focused on elucidating the pharmacodynamics and pharmacokinetics of this compound:
Q & A
Q. What are the common synthetic routes for tert-butyl (7R)-7-hydroxy-5-azaspiro[2.4]heptane-5-carboxylate?
The compound is synthesized via asymmetric hydrogenation of protected cyclopropane carboxylates. For example, [RuCl(benzene)(S)-SunPhos]Cl catalyzes the hydrogenation of ethyl 1-(2-aminoaceto)cyclopropanecarboxylates, achieving up to 98.7% enantiomeric excess (ee) under optimized conditions (e.g., 50–60°C, H₂ pressure of 40–50 atm). This method is critical for introducing stereochemical control in the azaspiro framework . Another approach involves coupling reactions using HATU/DIEA-mediated amidation, followed by purification via reversed-phase flash chromatography to isolate intermediates .
Q. How is the purity and structure of this compound verified in research settings?
Purity is validated using high-performance liquid chromatography (HPLC) with >97% purity thresholds, as outlined in Certificates of Analysis (COA). Structural confirmation employs nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), mass spectrometry (ESI-MS), and X-ray crystallography. For instance, bond angles and lengths derived from crystallographic data (e.g., C1–C2 bond angles of 109.5°) confirm sp³ hybridization and spatial arrangement .
Q. What solvent systems and storage conditions are recommended for this compound?
The compound is sparingly soluble in aqueous buffers but dissolves in DMSO or DMF. Stock solutions (10 mM in DMSO) should be stored at –80°C (stable for 6 months) or –20°C (1 month). Freeze-thaw cycles must be avoided to prevent degradation. For in vivo studies, formulations often use DMSO/PEG300/Tween 80/saline mixtures (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline) to enhance solubility .
Advanced Research Questions
Q. How can enantiomeric excess (ee) be optimized during asymmetric synthesis?
Catalyst selection and reaction conditions are pivotal. The [RuCl(benzene)(S)-SunPhos]Cl system achieves high ee (98.7%) due to ligand-induced stereoselectivity. Key parameters include:
- Temperature : 50–60°C to balance reaction rate and catalyst stability.
- H₂ pressure : 40–50 atm to ensure sufficient hydrogen availability.
- Substrate protection : Boc or tert-butyl groups prevent unwanted side reactions. Post-synthesis, chiral HPLC or polarimetry validates ee, while kinetic resolution may address residual racemic impurities .
Q. How can crystallographic data contradictions be resolved in structural studies?
Discrepancies in bond lengths or angles may arise from twinning, poor data resolution, or thermal motion. Methodological solutions include:
- High-resolution data collection : Use synchrotron radiation (λ = 0.7–1.0 Å) for datasets with I/σ(I) > 10.
- Refinement software : SHELXL refines structures using restraints for bond distances (e.g., C–C = 1.54 Å) and anisotropic displacement parameters.
- Cross-validation : Compare crystallographic data with NMR-derived NOE correlations to validate stereochemistry .
Q. What experimental strategies mitigate stability issues during biological assays?
Stability under physiological conditions (pH 7.4, 37°C) is assessed via accelerated degradation studies:
- Forced degradation : Expose the compound to heat (60°C), UV light, or oxidative stress (H₂O₂).
- Analytical monitoring : Use HPLC-MS to quantify degradation products (e.g., tert-butyl cleavage or hydroxyl group oxidation).
- Formulation adjustments : Add antioxidants (e.g., ascorbic acid) or lyophilize the compound to enhance shelf life .
Q. How do steric and electronic effects influence reactivity in azaspiro ring modifications?
The spirocyclic structure imposes steric constraints on nucleophilic attacks. For example:
- Hydroxyl group activation : Tosylation (TsCl/pyridine) converts the –OH group into a better leaving group for substitution reactions.
- Ring-opening reactions : BF₃·OEt₂ catalyzes tert-butyl cleavage, enabling azaspiro ring functionalization with electrophiles. Computational modeling (DFT) predicts regioselectivity by analyzing LUMO distribution in intermediates .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported synthetic yields?
Yield variations (e.g., 31% in HATU-mediated coupling vs. 65% in hydrogenation) often stem from:
- Substrate purity : Impurities in starting materials (e.g., Boc-protected amines) reduce efficiency.
- Catalyst batch variability : Ru complexes may degrade if stored improperly. Reproducibility requires strict adherence to anhydrous conditions, inert atmospheres (Ar/N₂), and standardized catalyst characterization (e.g., ICP-MS for Ru content) .
Q. What methodologies validate stereochemical assignments in conflicting studies?
Conflicting stereochemical data (e.g., R vs. S configurations) are resolved via:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
